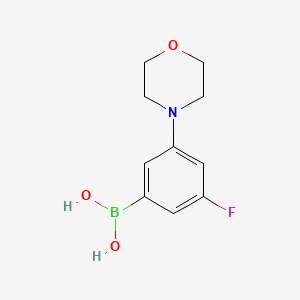

(3-Fluoro-5-morpholinophenyl)boronic acid

Description

(3-Fluoro-5-morpholinophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom at position 3, a morpholine group at position 5, and a boronic acid (-B(OH)₂) moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (morpholine) groups, which influence its Lewis acidity, reactivity, and biological interactions. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis and as enzyme inhibitors due to their ability to form reversible covalent bonds with biomolecules .

Its morpholine substituent may enhance solubility and target binding compared to simpler arylboronic acids, making it a candidate for therapeutic development .

Properties

IUPAC Name |

(3-fluoro-5-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZMZSFQBPERPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675220 | |

| Record name | [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-95-2 | |

| Record name | [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-morpholinophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-morpholinophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-5-morpholinophenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of automated systems for reagent addition and product isolation further streamlines the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-morpholinophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is highly valued for its mild conditions and functional group tolerance .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-Fluoro-5-morpholinophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: It is involved in the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.

Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-morpholinophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The presence of the fluoro and morpholine groups enhances the reactivity and selectivity of the boronic acid in these reactions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

The table below compares (3-Fluoro-5-morpholinophenyl)boronic acid with structurally related compounds:

Key Findings from Comparative Studies

Lewis Acidity and Reactivity: Fluorine substituents influence boronic acid reactivity through both inductive (electron-withdrawing) and steric effects. In 3-fluoro-substituted derivatives, the fluorine atom stabilizes the boronate form via through-space interactions rather than through-bond effects, as seen in 2,6-diarylphenylboronic acids . The morpholine group in this compound may lower its pKa compared to analogs like 3-AcPBA (pKa ~8.5), enhancing its binding to diols (e.g., glucose) at physiological pH .

Anticancer Activity: Phenanthren-9-yl boronic acid exhibits sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells, outperforming simpler arylboronic acids like 6-hydroxynaphthalen-2-yl boronic acid . Boronic acids with bulky substituents (e.g., morpholine, piperidine) show improved selectivity for proteasome inhibition compared to non-boronic acid inhibitors (e.g., MG-262) .

Enzyme Inhibition: In HDAC inhibition, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieves 50% appressorium inhibition at 1 µM, comparable to trichostatin A (1.5 µM). This suggests that boronic acids with extended substituents can rival established HDAC inhibitors .

Diagnostic and Synthetic Utility: Phenyl boronic acid derivatives (e.g., 4-nitrophenylboronic acid) are used in H₂O₂-mediated diagnostic assays, where conversion rates depend on pH and substituent electronic profiles . this compound’s morpholine group may reduce hydrolysis rates compared to ester-protected analogs (e.g., pinacol esters), enhancing stability in aqueous media .

Biological Activity

(3-Fluoro-5-morpholinophenyl)boronic acid is a boronic acid derivative notable for its unique electronic properties due to the presence of a morpholine group. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy and enzyme inhibition.

- Molecular Formula : C10H12BFO3

- Molecular Weight : 212.03 g/mol

- Structure : The compound features a fluorine atom at the meta position relative to the boronic acid group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a property that is characteristic of boronic acids. This interaction is crucial in the inhibition of certain enzymes, particularly those involved in cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are overexpressed in cancer cells, such as proteasomes and kinases. This inhibition can lead to apoptosis in cancerous cells.

- Cell Cycle Disruption : In vitro studies indicate that this boronic acid derivative can induce cell cycle arrest in cancer cell lines, particularly during the G2/M phase, thereby preventing further cell division and proliferation.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound against various cancer types:

- Breast Cancer : In a study evaluating the compound's effects on MDA-MB-231 breast cancer cells, it was found that treatment with this compound resulted in significant reduction in cell viability with an IC50 value of approximately 18 µM.

- Lung Cancer : The compound demonstrated potent activity against A549 lung cancer cells, leading to increased apoptosis markers and decreased proliferation rates.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Notes |

|---|---|---|---|

| (3-Fluoro-5-isopropoxyphenyl)boronic acid | Similar structure but different substituent | 25 | Less potent than morpholine derivative |

| 3-Fluorophenylboronic acid | Lacks morpholine group | 30 | Reduced selectivity for cancer targets |

| (3-Fluoro-4-morpholinophenyl)boronic acid | Different position of morpholine group | 22 | Comparable potency, but different selectivity |

Research Findings

A comprehensive review of fluorinated boronic acids indicates that compounds like this compound exhibit enhanced biological activity due to their unique electronic properties conferred by fluorine substitution. These properties facilitate stronger interactions with target enzymes, enhancing their inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.